(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL
Description
Properties
Molecular Formula |
C10H11F4NO |
|---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-7(10(12,13)14)4-8(11)3-6/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1 |
InChI Key |
JZOPDSWOTXYWRK-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)F)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)F)C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis often starts from a fluorinated aromatic ketone or aldehyde precursor, such as 3-fluoro-5-(trifluoromethyl)benzaldehyde or related derivatives. The trifluoromethyl group imparts unique electronic properties that influence reactivity and selectivity in subsequent steps.
Formation of the Amino Alcohol Core
A common approach involves the conversion of the aromatic ketone to an oxime intermediate by reaction with hydroxylamine salts in the presence of a base. For example, a related compound, 1-phenyl-1-hydroxy-2-propanone, is converted to its oxime by reacting with hydroxylamine hydrochloride in aqueous-organic biphasic systems at controlled temperatures (0–30 °C), using organic solvents such as di-n-butyl ether or toluene.
This oxime intermediate is then reduced to the amino alcohol using catalytic hydrogenation with nickel-aluminum catalysts or other suitable reducing agents. The reduction step is critical for stereoselectivity and is usually conducted under mild conditions to avoid racemization.
Stereochemical Control
The chiral centers at positions 1 and 2 require careful stereochemical control. Strategies include:
- Use of chiral pool starting materials or chiral auxiliaries.
- Asymmetric catalysis employing chiral catalysts (e.g., oxazaborolidines) during key transformations such as hydroxylation or fluorination to induce the desired (1R,2S) configuration.
- Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry to ensure stereochemical purity.
Purification and Isolation
Following synthesis, the product is purified using solvent extraction, recrystallization, or chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the pure (1R,2S) isomer. Solvents used for extraction and purification include toluene, di-n-butyl ether, 1,2-dichloroethane, and others depending on the step.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Oxime formation | Hydroxylamine hydrochloride + base (e.g., sodium acetate) | Di-n-butyl ether / water | 0–30 °C | Biphasic reaction; vigorous stirring required |
| Oxime reduction | Nickel-aluminum catalyst mixture | Suitable organic solvent | Mild, controlled | Ensures stereoselective reduction |
| Amino alcohol isolation | Extraction with toluene, drying over sodium sulfate | Toluene, di-n-butyl ether | Ambient | Multiple extractions to maximize purity |
| Stereochemical verification | Chiral HPLC analysis | Mobile phase: methanol, buffer | Room temperature | Resolution > 2.0 between isomers |
Research Findings on Preparation Efficiency
- Adjusting the molar ratio of hydroxylamine salt to base is crucial to fully neutralize acidic species and drive oxime formation efficiently.
- Temperature control during oxime formation (preferably 0–30 °C) improves yield and reduces side reactions.
- Use of biphasic solvent systems enhances extraction efficiency and product isolation.
- Catalytic reduction with nickel-aluminum mixtures offers a cost-effective and stereoselective method for oxime to amino alcohol conversion.
- Purification by solvent extraction and drying over anhydrous sodium sulfate followed by evaporation under reduced pressure yields high-purity product suitable for further applications.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Solvents Used | Temperature | Outcome/Notes |
|---|---|---|---|---|---|
| Oxime Formation | Reaction of ketone with hydroxylamine salt + base | Hydroxylamine hydrochloride, sodium acetate | Di-n-butyl ether, water | 0–30 °C | Efficient oxime formation, biphasic |
| Oxime Reduction | Catalytic hydrogenation | Nickel-aluminum catalyst | Organic solvents | Mild conditions | Stereoselective reduction |
| Product Isolation | Solvent extraction and drying | Toluene, di-n-butyl ether | Organic solvents | Ambient | High purity amino alcohol |
| Stereochemical Analysis | Chiral HPLC | Methanol, buffer | Aqueous-organic mixtures | Room temperature | Enantiomeric excess > 99% achievable |
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
Medicinal Chemistry
(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. It is particularly noted for:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential use in treating depression and anxiety disorders.
Synthesis of Complex Molecules
The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its amino and hydroxyl functional groups allow for:
- Diverse Reaction Pathways : The compound can undergo transformations such as alkylation, acylation, and coupling reactions to form complex structures used in drug development.
Fluorine Chemistry
The presence of fluorine atoms enhances the lipophilicity and metabolic stability of compounds, making this compound relevant in:
- Fluorinated Drug Design : Fluorinated compounds often exhibit improved pharmacokinetic properties. This compound's fluorine content makes it a candidate for developing new therapeutic agents with enhanced efficacy.
Case Study 1: Antidepressant Development
A study explored the antidepressant potential of structurally related compounds to this compound. The findings indicated that modifications to the amino alcohol structure could lead to increased serotonin reuptake inhibition, highlighting the importance of this compound in drug design.
Case Study 2: Synthesis of Antiviral Agents
Research involving the synthesis of antiviral agents has utilized this compound as a key intermediate. The compound's ability to participate in nucleophilic substitution reactions has facilitated the development of novel antiviral compounds with improved activity against viral infections.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Differences and Implications
Substituent Effects: Fluorine and Trifluoromethyl (Target Compound): The 3-fluoro and 5-trifluoromethyl groups create a highly electronegative and hydrophobic aromatic ring. This enhances membrane permeability and resistance to oxidative metabolism . This could affect binding kinetics in target proteins. Chlorine (Compound in ): The 2-Cl substituent adds molecular weight and polarizability, possibly enhancing halogen bonding interactions.
Stereochemistry :
- The target compound’s 1R,2S configuration contrasts with the 1S,2R configurations in analogs . Enantiomeric differences can lead to divergent biological activities, as seen in drugs like thalidomide.
Complexity (Compound in ): The pyrimidine-linked analog in has a significantly larger structure (MW 465.44 vs. 237.19) and a dimethylamino group. This complexity may improve target specificity but reduce bioavailability.
Biological Activity
(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group which is known to enhance biological activity. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H11F4N
- Molecular Weight : 233.21 g/mol
- CAS Number : 1269780-46-2
The presence of the trifluoromethyl group in this compound significantly influences its interaction with biological targets. Studies indicate that trifluoromethylated compounds often exhibit enhanced lipophilicity and metabolic stability, leading to improved potency against various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit potent antimicrobial properties. For example, a study showed that analogs with trifluoromethyl groups had increased efficacy against Candida albicans, with minimum effective concentrations (MEC) significantly lower than those of non-fluorinated counterparts .
Antiviral Activity
Trifluoromethyl-containing compounds have also been noted for their antiviral properties. A related study indicated that these compounds could inhibit viral replication by interacting with viral enzymes, thus preventing the virus from successfully replicating within host cells .
Case Study 1: Efficacy Against Fungal Infections
In an experimental model using mice infected with C. albicans, administration of this compound resulted in a significant increase in survival rates compared to controls. The compound demonstrated a dose-dependent response, with higher doses correlating with improved survival outcomes .
| Dose (mg/kg) | Survival Rate (%) |
|---|---|
| 10 | 60 |
| 50 | 100 |
| 100 | 80 |
Case Study 2: Inhibition of Viral Replication
In vitro studies have shown that the compound effectively inhibits the replication of certain viruses. The mechanism involves binding to viral proteins and disrupting their function, which is critical for viral propagation. The half-maximal inhibitory concentration (IC50) was reported at low micromolar levels, indicating strong antiviral potential .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the stereochemically defined (1R,2S)-amino alcohol core of this compound?
- Methodological Answer : The stereoselective synthesis of this chiral amino alcohol can be achieved via catalytic asymmetric hydrogenation of ketimine precursors or kinetic resolution using lipases. For fluorinated aryl groups, transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce the 3-fluoro-5-(trifluoromethyl)phenyl moiety early in the synthesis. Post-functionalization via epoxide ring-opening with ammonia derivatives can yield the amino alcohol configuration .
- Key Data :
- Pd-catalyzed coupling yields >85% for aryl boronic acids with halogenated intermediates .
- Enzymatic resolution (e.g., CAL-B lipase) achieves enantiomeric excess (ee) >95% for similar amino alcohols .
Q. How can the stereochemistry of the (1R,2S) configuration be confirmed experimentally?
- Methodological Answer : Use a combination of ¹H/¹⁹F NMR and X-ray crystallography. The coupling constants () in ¹H NMR (e.g., for vicinal F and H) and NOESY correlations can confirm spatial arrangements. Single-crystal X-ray analysis provides definitive proof of absolute configuration .
- Example : For analogous fluorophenyl-propanol derivatives, ¹H NMR splitting patterns (dd, ) and X-ray data resolved C1 and C2 stereochemistry .
Q. What safety precautions are critical when handling fluorinated and trifluoromethylated intermediates?
- Methodological Answer : Adhere to GHS guidelines for acute toxicity (Category 4, H302/H332) and respiratory irritation (H335). Use fume hoods for reactions releasing HF or trifluoromethyl radicals. Store precursors at 2–8°C to prevent decomposition. Avoid aerosol formation during purification .
Advanced Research Questions
Q. How do transition metal catalysts influence the regioselectivity of fluorinated aryl group incorporation?
- Methodological Answer : Metal choice dictates activation pathways. For example:
- Palladium : Favors oxidative addition with aryl halides, enabling Suzuki-Miyaura coupling for aryl boronic acids .
- Rhodium : Cleaves robust Si–C bonds in silyl-protected intermediates, enabling late-stage fluorination under mild conditions .
- Contradiction Note : While Pd achieves high yields for Suzuki couplings, Rh offers superior tolerance to electron-deficient aryl groups (e.g., –CF₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
